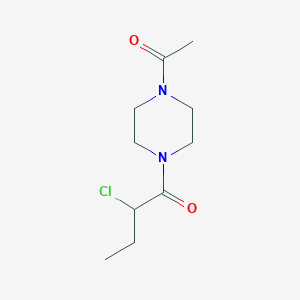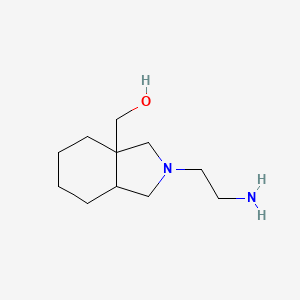
(2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol
Overview
Description
(2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol is a versatile organic compound characterized by its unique structure which combines both amine and alcohol functionalities. This compound's intriguing blend of structural elements makes it a subject of interest in various fields, from synthetic chemistry to pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol typically involves multi-step organic synthesis processes. A common approach includes the reductive amination of ketones followed by a cyclization process.
Step 1: Starting with a ketone precursor, it undergoes a reaction with an amine in the presence of a reducing agent like sodium borohydride to form an imine intermediate.
Step 2: The imine intermediate then undergoes hydrogenation or another suitable reduction method to form the amine.
Step 3: Cyclization is achieved through a nucleophilic substitution reaction, leading to the formation of the octahydroisoindole core structure.
Step 4: Introduction of the hydroxymethyl group is typically done through hydroxymethylation or other suitable functional group transformations.
Industrial Production Methods
Industrial production methods may involve streamlined processes that prioritize yield and cost-effectiveness, often utilizing continuous flow reactors and catalytic systems to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: Reduction reactions can further modify its amine group.
Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide for transforming hydroxyl to carbonyl.
Reduction: Lithium aluminium hydride for reducing imines or amines to alcohols.
Substitution: Alkyl halides or sulfonates as electrophiles for substitution reactions.
Major Products Formed
Oxidation: Aldehyde or ketone derivatives.
Reduction: Corresponding reduced amines or alcohols.
Substitution: Varied substituted amine or hydroxyl derivatives.
Scientific Research Applications
(2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol finds applications across multiple scientific disciplines:
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Acts as a biochemical reagent in the study of enzyme mechanisms.
Industry: Utilized in the synthesis of materials with specialized properties, such as polymers or catalysts.
Mechanism of Action
The compound’s mechanism of action largely depends on its interaction with biological targets. Its amine group can participate in the formation of hydrogen bonds with enzymes or receptors, potentially modulating their activity. The alcohol group may enhance solubility and influence the compound's pharmacokinetics.
Molecular Targets: Enzymes like monoamine oxidase or receptors such as G-protein coupled receptors.
Pathways Involved: Neurotransmission pathways, enzyme inhibition or activation pathways.
Comparison with Similar Compounds
Phenethylamines: Structurally similar due to the presence of the ethylamine group but differ in their ring structure.
Cyclohexylamines: Share the cyclohexane core but lack the isoindole structure.
Hydroxymethyl derivatives: Compounds with similar functional groups but different backbone structures.
This compound stands out due to its balanced hydrophilic and hydrophobic regions, enabling diverse applications from synthetic chemistry to potential therapeutic uses.
Properties
IUPAC Name |
[2-(2-aminoethyl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-5-6-13-7-10-3-1-2-4-11(10,8-13)9-14/h10,14H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAYBQFZQIKJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)
![1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1493132.png)

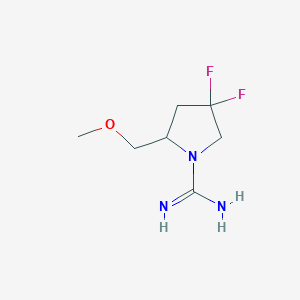
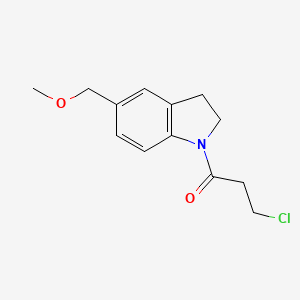
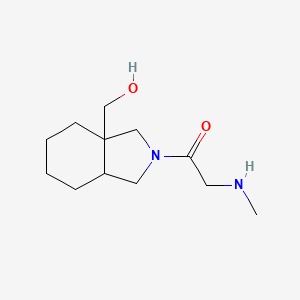
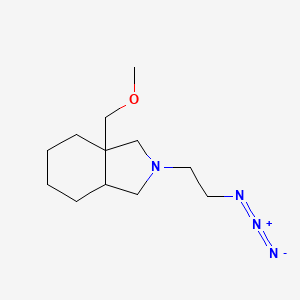
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493143.png)
![2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493144.png)
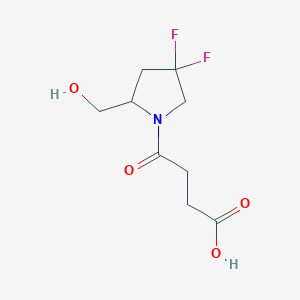
![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)
